molecular formula C12H18N4O B2785370 2-cyclopentyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one CAS No. 2034288-37-2

2-cyclopentyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one

Cat. No.: B2785370
CAS No.: 2034288-37-2
M. Wt: 234.303
InChI Key: IVSCFJFXBKVTJP-UHFFFAOYSA-N
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Description

2-cyclopentyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one is an organic compound that has garnered interest due to its potential applications in various fields of research and industry. This compound features a unique structure combining a triazole ring and an azetidine ring, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 2-cyclopentyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Coupling of the Rings: The triazole and azetidine rings are then coupled under specific reaction conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

2-cyclopentyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-cyclopentyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The triazole and azetidine rings contribute to its binding affinity and reactivity with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-cyclopentyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one can be compared with other similar compounds, such as:

    1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone: This compound has a similar structure but with a cyclopropyl group instead of a cyclopentyl group.

    1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiophen-3-yl)methanone: This compound features a thiophene ring, offering different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-cyclopentyl-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c17-12(7-10-3-1-2-4-10)15-8-11(9-15)16-6-5-13-14-16/h5-6,10-11H,1-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSCFJFXBKVTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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